2-({5-METHYL-6-NITRO-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL}METHOXY)ETHYL ACETATE
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Overview
Description
2-({5-METHYL-6-NITRO-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL}METHOXY)ETHYL ACETATE is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a nitro group, a methyl group, and an acetate ester. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 2-({5-METHYL-6-NITRO-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL}METHOXY)ETHYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of functional groups: Functional groups such as the nitro group, methyl group, and acetate ester are introduced through various substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-({5-METHYL-6-NITRO-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL}METHOXY)ETHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol, and other substitution reactions can introduce different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-METHYL-6-NITRO-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]
Properties
IUPAC Name |
2-[(5-methyl-6-nitro-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-3-yl)methoxy]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O6/c1-7-9(16(19)20)10(18)15-11(13-7)14(5-12-15)6-21-3-4-22-8(2)17/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZGWHGDYIYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N(C=N2)COCCOC(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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